molecular formula C19H15ClN2O5 B6011503 N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide

N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide

Cat. No. B6011503
M. Wt: 386.8 g/mol
InChI Key: MRCPYBSYIOAUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-5-[(2-nitrophenoxy)methyl]-2-furamide, commonly known as Furamidine, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of furamidines, which are known for their antiprotozoal activity. Furamidine has been found to be effective against several protozoan parasites, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum.

Mechanism of Action

The exact mechanism of action of Furamidine is not fully understood. However, it is believed to interfere with the DNA replication process of the targeted protozoan parasites. Furamidine has been found to bind to the minor groove of the DNA helix, leading to the inhibition of topoisomerase activity and subsequent DNA damage.
Biochemical and Physiological Effects:
Furamidine has been found to have low toxicity in mammalian cells. However, it may cause some adverse effects, such as hemolysis and liver toxicity, in high doses. Furamidine has also been found to inhibit the proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the major advantages of Furamidine is its broad-spectrum antiprotozoal activity, making it a potential candidate for the development of new antiparasitic drugs. However, its low solubility and poor bioavailability limit its use in vivo. Furamidine is also sensitive to light and air, which may affect its stability and efficacy.

Future Directions

There are several future directions for the research and development of Furamidine. One potential direction is the modification of its chemical structure to improve its solubility and bioavailability. Another direction is the evaluation of its potential as a combination therapy with other antiparasitic drugs. Further studies are also needed to investigate the safety and efficacy of Furamidine in vivo and its potential as a treatment for other parasitic diseases.

Synthesis Methods

Furamidine can be synthesized using various methods, including the reaction of 2-chlorobenzylamine with 2-nitrophenylacetic acid followed by the addition of furfurylamine. Another method involves the reaction of 2-chlorobenzylamine with 2-nitrophenylacetonitrile followed by the addition of furfurylamine. Both methods result in the formation of Furamidine as a yellow crystalline solid.

Scientific Research Applications

Furamidine has been extensively studied for its potential therapeutic properties against various protozoan parasites. It has been found to be effective against Trypanosoma brucei, the causative agent of African trypanosomiasis or sleeping sickness. Furamidine has also shown promising results against Leishmania donovani, the causative agent of visceral leishmaniasis, and Plasmodium falciparum, the causative agent of malaria.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O5/c20-15-6-2-1-5-13(15)11-21-19(23)18-10-9-14(27-18)12-26-17-8-4-3-7-16(17)22(24)25/h1-10H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCPYBSYIOAUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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